2,3,5-Trifluoro-6-(trifluoromethyl)aniline

Catalog No.
S6577761
CAS No.
123973-34-2
M.F
C7H3F6N
M. Wt
215.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluoro-6-(trifluoromethyl)aniline

CAS Number

123973-34-2

Product Name

2,3,5-Trifluoro-6-(trifluoromethyl)aniline

IUPAC Name

2,3,5-trifluoro-6-(trifluoromethyl)aniline

Molecular Formula

C7H3F6N

Molecular Weight

215.10 g/mol

InChI

InChI=1S/C7H3F6N/c8-2-1-3(9)5(10)6(14)4(2)7(11,12)13/h1H,14H2

InChI Key

MQXIQSWDHRQZJN-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)C(F)(F)F)F
2,3,5-Trifluoro-6-(trifluoromethyl)aniline, also known as TFMA, is a fluorinated aniline derivative used in various fields of research such as material science, organic synthesis, and pharmaceuticals. It is an important building block in the synthesis of several compounds due to its unique properties.
TFMA is a white crystalline solid with a melting point of 94-95 °C. Its molecular formula is C7H3F6N, and its molecular weight is 243.1 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. TFMA is highly reactive due to the presence of electron-withdrawing trifluoromethyl and trifluoroacetyl groups.
TFMA can be synthesized through several methods, including direct fluorination of aniline, from 2,3,5-trifluorobenzoyl chloride and aniline, and from 2,3,5-trifluoroacetophenone oxime. TFMA can be characterized by several analytical methods, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry.
NMR spectroscopy is a powerful technique for determining the structure and purity of TFMA. FT-IR spectroscopy is used to identify functional groups in TFMA. Mass spectrometry is used to determine the molecular weight and formula of the compound.
TFMA has shown antibacterial activity against various microorganisms such as Staphylococcus aureus and E. coli. It has also shown antifungal activity against Candida albicans. Its unique properties make it a potential candidate for further investigation in the field of antibiotics.
TFMA has not shown acute toxicity in animal studies. However, long-term studies and environmental effects of TFMA have not been fully investigated.
TFMA is an important compound used in organic synthesis and material science. It is used in the preparation of fluorinated pharmaceuticals and agrochemicals. It has also been used as a building block in the preparation of OLEDs (organic light-emitting diodes).
The research on TFMA is ongoing, and several studies are focused on its biological activity and material science applications. Researchers are investigating new synthetic methods and optimizing existing methods for the preparation of TFMA.
TFMA has potential applications in various fields such as pharmaceuticals, agrochemicals, material science, and electronics. Its unique properties make it a promising candidate for further investigation in the development of new drugs, materials, and electronic devices.
Despite its potential, TFMA has some limitations, such as its toxicity and long-term effects on the environment. Future research should focus on investigating the toxicity and environmental effects of TFMA. Additionally, new synthetic methods and optimization of existing methods should be explored to increase the efficiency of TFMA synthesis. Future research should also explore the application of TFMA in new areas, such as nanotechnology and renewable energy.
1. Investigation of the toxicity and environmental impacts of TFMA
2. Development of new synthetic methods for the preparation of TFMA
3. Optimization of existing synthetic methods for the preparation of TFMA
4. Investigation of the biological activity of TFMA against other microorganisms
5. Exploration of TFMA's application in nanotechnology
6. Investigation of TFMA's potential in renewable energy research
7. Development of new materials based on TFMA
8. Investigation of the use of TFMA in OLEDs (organic light-emitting diodes)
9. Optimization of the properties of TFMA for its use in electronic devices
10. Investigation of the large-scale production of TFMA for industrial applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

215.01696807 g/mol

Monoisotopic Mass

215.01696807 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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